3-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one
Description
3-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one is a chlorinated aromatic ketone with the molecular formula C₁₁H₁₁ClO₃ and InChIKey NLQJAQIXEFYSKJ-UHFFFAOYSA-N . The compound features a 2,3-dihydro-1,4-benzodioxin moiety linked to a propan-1-one backbone substituted with a chlorine atom at the β-position. Its structural simplicity and halogen substitution make it a valuable intermediate for synthesizing derivatives with tailored biological or physicochemical properties.
Properties
IUPAC Name |
3-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-4-3-9(13)8-1-2-10-11(7-8)15-6-5-14-10/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQJAQIXEFYSKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a chlorinated propanone derivative. One common method includes the use of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous sodium carbonate. The reaction is carried out in N,N-dimethylformamide with catalytic amounts of lithium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The propanone moiety can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Conversion to carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one has been investigated for its potential as a pharmacological agent due to its structural similarity to various bioactive compounds.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of benzodioxins have shown effectiveness against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies focusing on the chlorinated derivatives suggest that the presence of chlorine enhances biological activity by modifying electronic properties and increasing lipophilicity, which may improve cell membrane penetration.
Synthesis of Novel Compounds
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the development of new derivatives with tailored properties.
Example: Synthesis of Benzodioxin Derivatives
Researchers have utilized this compound in the synthesis of various benzodioxin derivatives that are being explored for their potential therapeutic effects. These derivatives are being studied for applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.
Material Science
In material science, this compound is being explored for its potential use in developing new polymers and materials with specific properties.
Application: Polymer Blends
Research indicates that incorporating chlorinated benzodioxins into polymer matrices can enhance thermal stability and mechanical properties. This is particularly relevant in creating materials for electronic applications where durability and performance are critical.
Data Tables
| Application Area | Description | Relevant Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer activity through apoptosis induction | Study on benzodioxins |
| Organic Synthesis | Intermediate for synthesizing novel therapeutic compounds | Synthesis research |
| Material Science | Enhancing properties of polymer blends | Polymer research |
Mechanism of Action
The mechanism of action of 3-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxin ring structure is known to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 2,3-dihydro-1,4-benzodioxin-propan-1-one backbone but differ in substituents, leading to distinct properties:
Substituent Variations and Structural Analogues
Physicochemical and Functional Comparisons
- Reactivity: The chlorine atom in the target compound enhances electrophilicity at the β-carbon, facilitating nucleophilic substitution reactions. In contrast, the enaminone derivative (C₁₃H₁₅NO₃) exhibits conjugation between the amino group and the ketone, stabilizing the structure and altering reactivity .
- Solubility: Proroxan hydrochloride demonstrates pH-dependent solubility, with improved stability in acidic conditions due to protonation of the pyrrolidine nitrogen . The glycosylated derivative (C₂₆H₃₀O₉) likely exhibits enhanced water solubility due to the polar glucopyranosyl group .
- Synthetic Utility: The target compound’s chloro group allows for further derivatization (e.g., Suzuki coupling), while the enaminone (C₁₃H₁₅NO₃) serves as a Michael acceptor in heterocyclic synthesis .
Biological Activity
3-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on enzyme inhibition, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and consists of a chloro group, a benzodioxin ring, and a propanone moiety. These functional groups contribute to its reactivity and biological interactions.
Research indicates that this compound may act as an enzyme inhibitor by binding to active sites of specific enzymes, thereby blocking their function. The benzodioxin structure is known for its ability to interact with various biological pathways, suggesting potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been observed to affect enzymes linked to oxidative stress and inflammation, which are critical in various disease processes. The exact targets and the extent of inhibition require further investigation to fully understand the therapeutic implications.
Antimicrobial Properties
Preliminary research suggests that this compound exhibits antimicrobial activity. This property is particularly relevant in the context of developing new antibiotics amid rising antibiotic resistance. The compound's structural similarity to known antimicrobial agents enhances its potential as a lead compound for drug development .
Study on Enzyme Inhibition
A study published in PubMed evaluated the enzyme inhibition properties of various benzodioxin derivatives, including this compound. The findings indicated that this compound effectively inhibited certain lipoxygenases, which are implicated in inflammatory responses. The inhibition was quantified using IC50 values (concentration required to inhibit 50% of enzyme activity), revealing promising results for further exploration .
Antibacterial Activity Assessment
In another study focused on the antibacterial properties of benzodioxin derivatives against common pathogens, this compound demonstrated significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness compared to standard antibiotics .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | Lacks the propanone moiety; different reactivity profile | |
| 3-Chloro-1-(4-methoxyphenyl)propan-1-one | Contains a methoxy group instead of a benzodioxin ring; different biological activity |
This table highlights how structural variations influence biological activities and potential applications in drug development.
Conclusion and Future Directions
The compound this compound shows considerable promise due to its enzyme inhibition capabilities and antimicrobial properties. However, further research is essential to elucidate its mechanisms of action fully and explore its therapeutic potential in clinical settings. Ongoing studies should focus on optimizing its efficacy and safety profiles while investigating additional biological activities that may contribute to its utility in medicine.
Future investigations could aim at:
- Conducting more extensive pharmacological studies.
- Exploring structure–activity relationships (SAR) to optimize derivatives.
- Evaluating the compound's effects in vivo for comprehensive understanding.
Q & A
Q. (Advanced)
- Chiral Resolution: Use HPLC with cellulose-based columns (Chiralpak® IC) and hexane/isopropanol (90:10) to separate enantiomers.
- Asymmetric Synthesis:
What mechanistic insights explain the reactivity of the chloro-propanone moiety in nucleophilic substitutions?
(Advanced)
The electron-withdrawing benzodioxin ring activates the carbonyl group, facilitating SN2 displacement. Key findings:
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Kinetics: Pseudo-first-order kinetics with activation energy ~50 kJ/mol.
- Example Reaction: Substitution with morpholine in DMF at 80°C achieves 85% conversion in 6 hours, monitored by ¹H NMR .
How do substituents on the benzodioxin ring influence the compound’s reactivity in cross-coupling reactions?
(Advanced)
Electron-donating groups (e.g., -OCH₃) deactivate the ring, reducing electrophilic substitution rates. Conversely, electron-withdrawing groups (e.g., -NO₂) enhance reactivity:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
